N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIULNXSHGQJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a coupling reaction with a suitable phenol derivative.
Iodination: The iodination of the benzamide can be achieved using iodine and a suitable oxidizing agent under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from benzothiazole. For instance, derivatives have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain analogs exhibited significant cytotoxicity against colorectal carcinoma cells (HCT116), with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activity. Compounds similar to N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide showed effectiveness against both Gram-positive and Gram-negative bacterial strains. The presence of halogen substituents has been correlated with enhanced antimicrobial potency .
Neurological Applications
Another area of interest is the compound's potential role in treating neurodegenerative diseases. Research indicates that benzothiazole derivatives can act as multi-target-directed ligands (MTDLs) aimed at neuroprotective effects and modulation of neurotransmitter systems . These compounds have been tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in the pathophysiology of neurodegenerative disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including halogenation, amidation, and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Evaluation
A study evaluated several benzothiazole derivatives for their anticancer properties against HCT116 cells. Among them, this compound displayed substantial cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another investigation, various benzothiazole derivatives were screened for antimicrobial activity using the tube dilution method against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC values in the low micromolar range, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₁₃IN₂O₂S
- Molecular Weight : 496.3 g/mol
- Key Functional Groups : Benzothiazole (aromatic heterocycle), hydroxyphenyl (polar substituent), iodobenzamide (electron-deficient aromatic system).
Friedel-Crafts acylation to attach aromatic substituents.
Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation) to form the amide bond .
Halogenation (e.g., iodination) at specific positions using electrophilic reagents .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differentiating features:
Substituent Impact Analysis :
- Halogens (I vs.
- Hydroxyl vs. Alkoxy Groups : The -OH group in the target compound improves solubility and hydrogen-bonding capacity compared to -OBut in , which prioritizes membrane permeability .
- Triazole vs. Benzothiazole Hybrids : Triazole-containing derivatives () exhibit broader antibacterial activity, suggesting that heterocycle fusion patterns significantly influence biological targeting .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a hydroxyphenyl group and an iodobenzamide structure. The synthesis typically involves multi-step organic reactions, where benzothiazole derivatives are formed and subsequently modified to introduce the iodine and amide functionalities.
Antitumor Activity
Recent studies indicate that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of benzothiazole derivatives were synthesized and tested against five cancer lines (NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231). The most promising derivatives showed IC50 values ranging from 0.24 to 0.92 µM, indicating strong antiproliferative effects .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 18e | NCI-H226 | 0.31 | |
| Compound X | SK-N-SH | 0.45 | |
| Compound Y | MDA-MB-231 | 0.92 |
The mechanism by which this compound exerts its effects is believed to involve the activation of procaspase-3, a critical component in the apoptotic pathway. Structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the compound's ability to activate procaspase-3 .
Case Studies
A notable case study involved the evaluation of a related compound in an in vivo model where it demonstrated significant tumor reduction compared to controls. The study highlighted the importance of the hydroxyl group in enhancing solubility and bioavailability, thus improving therapeutic efficacy .
Other Biological Activities
In addition to antitumor properties, compounds with similar structures have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM for certain derivatives .
Table 2: Antibacterial Activity of Related Compounds
Q & A
Q. How do solvent polarity and proticity impact the compound’s stability during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
